![molecular formula C7H18OSi B1585234 4-(Trimethylsilyl)butan-1-ol CAS No. 2917-40-0](/img/structure/B1585234.png)
4-(Trimethylsilyl)butan-1-ol
Overview
Description
4-(Trimethylsilyl)butan-1-ol is an organic compound with the linear formula C7H18OSi . It is a colorless liquid and is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)butan-1-ol consists of a butanol molecule where one of the hydrogen atoms is replaced by a trimethylsilyl group (−Si(CH3)3) . This molecule contains a total of 26 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
4-(Trimethylsilyl)butan-1-ol has a boiling point of 96 °C (at a pressure of 25 Torr) and a density of 0.830 g/cm3 at 25 °C . Its molecular weight is 146.3 .Scientific Research Applications
Organic Synthesis Intermediate
4-(Trimethylsilyl)butan-1-ol is primarily used as an intermediate in organic synthesis . This means it’s a compound that is used in the production of other compounds. In this role, it can be used to create a wide variety of chemicals, depending on the specific reactions it’s involved in.
Safety and Hazards
4-(Trimethylsilyl)butan-1-ol is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
properties
IUPAC Name |
4-trimethylsilylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXWYVEZHDNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294484 | |
Record name | 4-(trimethylsilyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)butan-1-ol | |
CAS RN |
2917-40-0 | |
Record name | NSC96811 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(trimethylsilyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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